Octadecyl hydrogen phthalate

Description

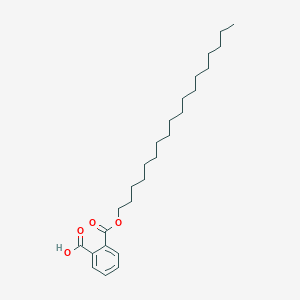

This structure confers both hydrophobic (due to the long alkyl chain) and acidic properties (from the free carboxylic acid). Its presence in biological and environmental matrices raises concerns about persistence and ecological toxicity, particularly as it belongs to the phthalate ester family, known for endocrine-disrupting effects.

Properties

CAS No. |

17181-26-9 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-octadecoxycarbonylbenzoic acid |

InChI |

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28) |

InChI Key |

GXXNMQBOGJLFAY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Other CAS No. |

17181-26-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Phthalate Esters

Phthalate esters vary in alkyl chain length and branching, influencing their physical properties and environmental behavior.

Key Findings :

- The octadecyl chain in this compound increases molecular weight and hydrophobicity compared to shorter-chain phthalates like dibutyl phthalate.

- Branched phthalates (e.g., diisooctyl isophthalate) exhibit lower environmental persistence due to faster biodegradation compared to linear-chain derivatives .

Alkyl Esters with Similar Chain Lengths

Compounds sharing the octadecyl group but differing in functional groups demonstrate how structural variations dictate applications.

Key Findings :

- Octadecyl methacrylate’s hydrophobic C18 chain improves mechanical strength in hydrogels, suggesting that this compound could similarly influence material properties in polymers .

- Octadecyl isocyanate’s reactivity with amines highlights the role of functional groups in determining chemical utility, contrasting with the relative inertness of phthalate esters .

Environmental and Toxicological Profiles

Q & A

Q. What are the standard laboratory methods for synthesizing octadecyl hydrogen phthalate?

The synthesis typically involves esterification between phthalic anhydride and octadecanol under acidic catalysis. Key steps include:

- Refluxing reactants in a toluene solvent with a catalytic amount of sulfuric acid .

- Purification via recrystallization or column chromatography to remove unreacted starting materials.

- Characterization using FTIR to confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identifies functional groups (e.g., ester, hydroxyl) and hydrogen bonding interactions .

- NMR : ¹H NMR resolves alkyl chain conformation (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 7.5–8.3 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperature to verify thermal stability and purity .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do crystallographic phase transitions influence the reactivity of this compound?

- DSC/XRD Analysis : Identify phase transitions (e.g., rotator vs. crystal phases) that affect molecular packing and reactivity .

- Reactivity in Different Phases : For example, photopolymerization rates vary in rotator phases (RII, RI) due to increased molecular mobility .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

- Controlled Replication : Standardize heating rates (e.g., 10°C/min in TGA) and sample mass to minimize experimental variability .

- Cross-Validation : Compare results from TGA, DSC, and isothermal aging studies to identify method-specific artifacts .

Q. How can molecular dynamics (MD) simulations predict polymerization behavior in derivatives of this compound?

- Modeling Chain Propagation : Simulate monomer alignment in rotator phases to assess intra- vs. interlayer polymerization feasibility .

- Energy Barrier Calculations : Use density functional theory (DFT) to estimate activation energies for radical initiation steps .

Q. What role do substituent positions play in hydrogen bonding networks of this compound derivatives?

- X-ray Crystallography : Resolve spatial arrangements of hydroxyl and ester groups to map hydrogen bonding motifs .

- Computational Chemistry : Calculate electrostatic potential surfaces to predict proton donor/acceptor sites .

Q. How can quantum mechanical calculations predict the environmental persistence of this compound?

Q. What advanced chromatographic methods improve trace analysis of this compound in complex matrices?

- Solid-Phase Extraction (SPE) : Use C18-modified silica disks to preconcentrate analytes from biological or environmental samples .

- GC-MS/MS : Employ selective ion monitoring (SIM) for enhanced sensitivity and specificity in low-concentration detection .

Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent polarity, temperature) when reconciling conflicting results .

- Experimental Design : For polymerization studies, include control experiments with phase-stabilized samples to isolate phase-dependent effects .

- Toxicity Assessment : Follow OECD guidelines for in vitro assays to evaluate endocrine-disrupting potential, given structural similarities to other phthalates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.